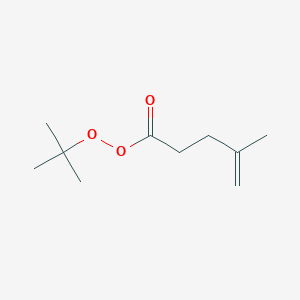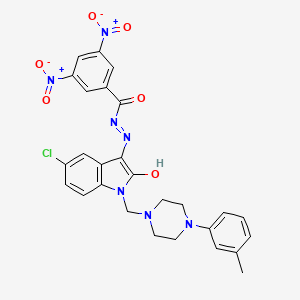
6,21-Nonacosanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,21-Nonacosanediol is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound is characterized by its long carbon chain and the presence of two hydroxyl groups at the 6th and 21st positions. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Nonacosanediol typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of nonacosanoic acid or its derivatives using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Nonacosanoic acid} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of hydrogen gas over a bed of catalyst containing the fatty acid or ester. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6,21-Nonacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Nonacosanone, nonacosanoic acid.
Reduction: Nonacosane.
Substitution: Nonacosanyl chloride, nonacosanyl amine.
Applications De Recherche Scientifique
6,21-Nonacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism by which 6,21-Nonacosanediol exerts its effects is primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the hydroxyl groups can participate in hydrogen bonding, further influencing molecular interactions within the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Nonacosanediol
- 4,10-Nonacosanediol
Comparison
6,21-Nonacosanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to other nonacosanediols. For instance, 6,8-Nonacosanediol and 4,10-Nonacosanediol have hydroxyl groups at different positions, leading to variations in their reactivity and applications. The specific structure of this compound makes it particularly suitable for certain industrial and research applications where precise molecular interactions are required.
Propriétés
Numéro CAS |
96850-31-6 |
|---|---|
Formule moléculaire |
C29H60O2 |
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
nonacosane-6,21-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-8-17-21-26-29(31)27-23-19-16-14-12-10-9-11-13-15-18-22-25-28(30)24-20-6-4-2/h28-31H,3-27H2,1-2H3 |
Clé InChI |
CTMPSTSOUDNRQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCCCCCCCCC(CCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


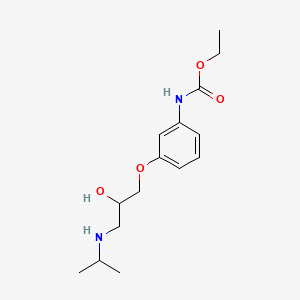
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)

![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
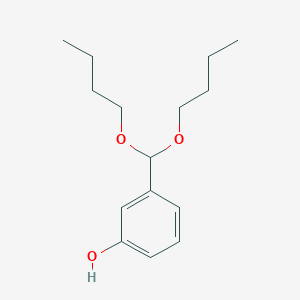

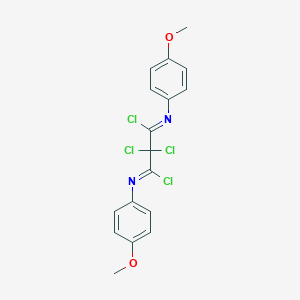


![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
